Secalciferol 3-Sulfate Sodium Salt
Description
Secalciferol 3-Sulfate Sodium Salt is a sulfated derivative of secalciferol (24,25-dihydroxyvitamin D₃), a metabolite of vitamin D involved in calcium homeostasis and immune modulation. Structurally, it features a sulfate group at the 3-position and a sodium counterion, with molecular formula C₃₃H₄₆D₆O₉ (for its deuterated variant) . This compound is primarily utilized as a reference standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) studies to quantify vitamin D metabolites in biological matrices . Its deuterated form (e.g., Secalciferol 3-Sulfate-d6 Sodium Salt) enhances precision in metabolic tracing and pharmacokinetic research .
Properties
Molecular Formula |
C₂₇H₄₃NaO₆S |
|---|---|
Molecular Weight |
518.68 |
Synonyms |
(3β,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol 3-(hydrogen sulfate) Sodium Salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Mechanistic and Pharmacokinetic Insights
- Transport and Inhibition: Sulfated bile salts (e.g., scymnol sulfate) and steroid sulfates exhibit competitive inhibition of transporters like Ost-Ost, with taurine-conjugated and sulfated variants showing higher potency . This suggests that Secalciferol 3-Sulfate may similarly interact with transport proteins, influencing its bioavailability.
- Metabolic Stability: Sulfation generally enhances water solubility, facilitating renal excretion. For example, DHEAS has a longer half-life than non-sulfated DHEA due to reduced enzymatic degradation . Secalciferol 3-Sulfate likely follows this trend, though its vitamin D-related activity may be attenuated compared to non-sulfated forms.
- Analytical Utility: Deuterated sulfated compounds (e.g., Secalciferol 3-Sulfate-d6) are indispensable in LC-MS for distinguishing endogenous and exogenous metabolites, minimizing matrix interference .
Research Implications and Gaps
- Secalciferol 3-Sulfate remains understudied in clinical contexts compared to its analogs like DHEAS or Cholesterol 3-Sulfate. Further research is needed to elucidate its role in inflammatory responses and calcium regulation.
- Comparative studies on sulfation’s impact across compound classes (e.g., vitamin D metabolites vs. estrogens) could reveal universal or divergent biochemical principles .
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